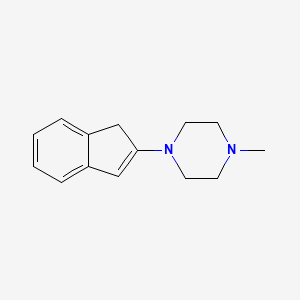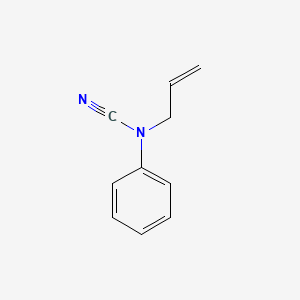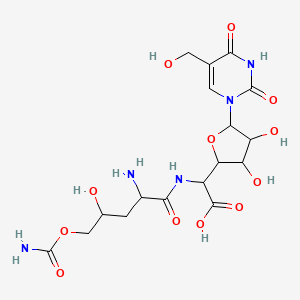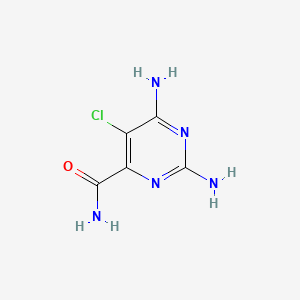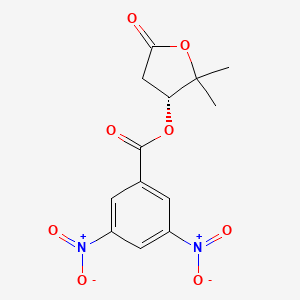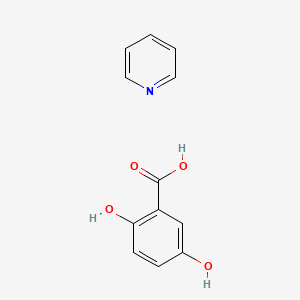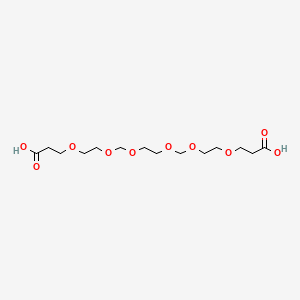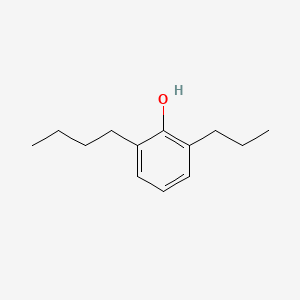
2-Butyl-6-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-propylphenol is an organic compound belonging to the phenol family It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, with butyl and propyl groups as substituents on the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butyl-6-propylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with butyl and propyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the aromatic ring with butyl and propyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as aluminum chloride or zeolites can be employed to facilitate the alkylation reaction. The process is usually carried out in large reactors with precise control over temperature and pressure to optimize the production rate.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-propylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of phenolic compounds with biological systems.
Medicine: Research is ongoing to explore its potential as an antioxidant or antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Butyl-6-propylphenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butylphenol
- 2-Propylphenol
- 2-tert-Butyl-6-isopropylphenol
Uniqueness
2-Butyl-6-propylphenol is unique due to the presence of both butyl and propyl groups on the aromatic ring, which imparts distinct chemical properties compared to other phenolic compounds. This unique structure allows for specific interactions and applications that are not possible with simpler phenols.
Eigenschaften
CAS-Nummer |
22496-46-4 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2-butyl-6-propylphenol |
InChI |
InChI=1S/C13H20O/c1-3-5-8-12-10-6-9-11(7-4-2)13(12)14/h6,9-10,14H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
DOISHLXLWZJLHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC(=C1O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


